![molecular formula C14H14N2O B12450942 (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine](/img/structure/B12450942.png)
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is an organic compound characterized by the presence of a benzyloxy group and a pyridin-2-yl group attached to an ethylideneamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine typically involves the condensation of benzyl alcohol with pyridine-2-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Benzyl alcohol+Pyridine-2-carbaldehydeBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and pyridin-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pyridine oxides, while reduction can produce benzyloxy-pyridine amines.
Scientific Research Applications
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-(benzyloxy)[1-(pyridin-3-yl)ethylidene]amine
- (E)-(benzyloxy)[1-(pyridin-4-yl)ethylidene]amine
- (E)-(benzyloxy)[1-(quinolin-2-yl)ethylidene]amine
Uniqueness
(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridin-2-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-phenylmethoxy-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
NUZFFMRKRXHMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


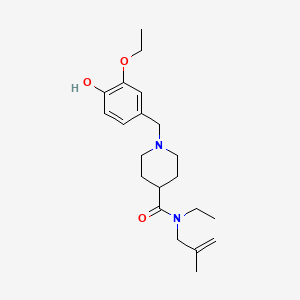
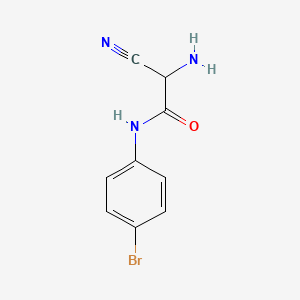
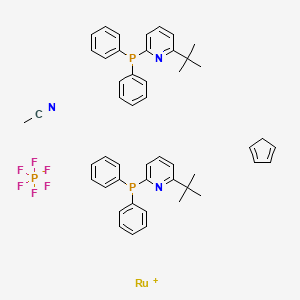
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12450878.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B12450879.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12450887.png)
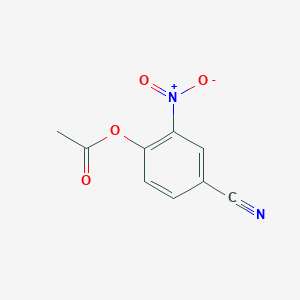
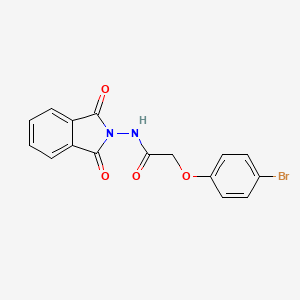

![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)

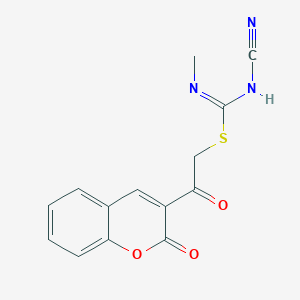
![N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12450931.png)
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
